7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid
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Overview
Description
7-(4-{[(ADAMANTAN-1-YL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is a complex organic compound that features a quinolone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the adamantane moiety imparts unique properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-{[(ADAMANTAN-1-YL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinolone Core: This is typically achieved through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.
Introduction of the Adamantane Moiety: The adamantane group is introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with a suitable electrophile.
Functionalization of the Piperazine Ring: The piperazine ring is functionalized through a series of amide bond formations and thiolation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key transformations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be employed to modify the quinolone core, potentially leading to the formation of dihydroquinolone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and quinolone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, dihydroquinolone derivatives, and various substituted piperazine and quinolone compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. The presence of the quinolone core suggests potential antibacterial activity, while the adamantane moiety may confer additional biological properties.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. The quinolone core is a common motif in many antibacterial agents, and the addition of the adamantane group may enhance its efficacy or alter its pharmacokinetic properties.
Industry
In industry, the compound may be used in the development of new materials, particularly those that require high thermal stability and unique mechanical properties. The adamantane moiety is known for its rigidity and stability, making it an attractive component for advanced materials.
Mechanism of Action
The mechanism of action of 7-(4-{[(ADAMANTAN-1-YL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is not fully understood, but it is believed to involve multiple molecular targets and pathways. The quinolone core is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. The adamantane moiety may interact with other cellular targets, potentially enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-{[(ADAMANTAN-1-YL)FORMAMIDO]METHYL}BENZOIC ACID: This compound shares the adamantane moiety but differs in the core structure, which is a benzoic acid derivative.
3-[(ADAMANTAN-1-YL)FORMAMIDO]PROPANOIC ACID: Another similar compound, featuring the adamantane group attached to a propanoic acid core.
Uniqueness
The uniqueness of 7-(4-{[(ADAMANTAN-1-YL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID lies in its combination of the quinolone core with the adamantane moiety
Properties
Molecular Formula |
C28H33FN4O4S |
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Molecular Weight |
540.7 g/mol |
IUPAC Name |
7-[4-(adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C28H33FN4O4S/c1-2-31-15-20(25(35)36)24(34)19-10-21(29)23(11-22(19)31)32-3-5-33(6-4-32)27(38)30-26(37)28-12-16-7-17(13-28)9-18(8-16)14-28/h10-11,15-18H,2-9,12-14H2,1H3,(H,35,36)(H,30,37,38) |
InChI Key |
JUGJNAIDTYGORN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C45CC6CC(C4)CC(C6)C5)F)C(=O)O |
Origin of Product |
United States |
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